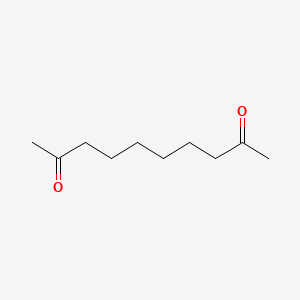

Decane-2,9-dione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

decane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMJAVUEKNJIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336939 | |

| Record name | decane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16538-91-3 | |

| Record name | decane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-2,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Decane-2,9-dione (CAS: 16538-91-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-2,9-dione, with the Chemical Abstracts Service (CAS) number 16538-91-3, is a linear aliphatic diketone. Its structure, featuring two carbonyl groups at the second and ninth positions of a ten-carbon chain, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that there are some discrepancies in the reported values from different sources.

| Property | Value | Source(s) |

| CAS Number | 16538-91-3 | N/A |

| Molecular Formula | C₁₀H₁₈O₂ | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

| Melting Point | 64 °C | [1] |

| Boiling Point | 137 °C at 12 Torr | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [1] |

Synthesis and Reactivity

This compound is primarily utilized as a building block in organic synthesis. The presence of two ketone functionalities allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

General Synthesis Approaches

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is centered around its two carbonyl groups. These groups can undergo a wide range of reactions, including:

-

Nucleophilic Addition: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.

-

Condensation Reactions: The diketone structure is particularly useful for intramolecular and intermolecular condensation reactions, leading to the formation of cyclic compounds, including heterocyclic systems that are of interest in medicinal chemistry.[2]

-

Intermediate for Fine Chemicals: It serves as a key intermediate in the synthesis of various fine chemicals, fragrances, and specialty compounds.[2]

-

Polymer Chemistry: The reactivity of the diketone allows for its incorporation into polymer backbones, potentially influencing the properties of the resulting materials.[2]

A logical workflow for the potential synthetic utility of this compound is outlined below.

Caption: Synthetic utility of this compound.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for this compound are not widely published. However, based on its chemical structure, the following spectral features can be anticipated:

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the ketone groups, typically in the range of 1705-1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the methyl protons adjacent to the carbonyl groups, as well as methylene protons along the aliphatic chain. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the methyl carbons, and the different methylene carbons in the chain.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups and potentially a McLafferty rearrangement.

Biological Activity and Drug Development Applications

Currently, there is a notable lack of publicly available information regarding the biological activity of this compound or its direct involvement in any specific signaling pathways. While diketone moieties are present in some biologically active molecules, the specific pharmacological profile of this compound remains uncharacterized. Its primary role in the context of drug development appears to be as a versatile scaffold for the synthesis of more complex molecules that may possess biological activity. Researchers may consider using this compound as a starting material for the synthesis of novel heterocyclic compounds or other derivatives for subsequent biological screening.

The general workflow for exploring the potential of a chemical scaffold like this compound in drug discovery is depicted below.

Caption: Drug discovery workflow.

Conclusion

This compound is a readily accessible aliphatic diketone with significant potential as a synthetic intermediate. Its value lies in its bifunctional nature, which allows for the construction of diverse and complex molecular architectures. While its own biological properties are not documented, its utility as a scaffold for the synthesis of novel compounds makes it a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. Further investigation into its reactivity and the biological evaluation of its derivatives could open up new avenues for its application.

References

Decane-2,9-dione physical and chemical properties

An In-depth Technical Guide to Decane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile intermediate in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₀H₁₈O₂, is an aliphatic diketone.[1][] Its structure features a ten-carbon chain with carbonyl groups at the second and ninth positions. This arrangement makes it a useful building block in the synthesis of a variety of organic compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1][] |

| Molecular Weight | 170.25 g/mol | [1][] |

| CAS Number | 16538-91-3 | [1] |

| SMILES | CC(=O)CCCCCCC(=O)C | [] |

| Melting Point | Not available in search results. | |

| Boiling Point | Not available in search results. | |

| Density | Not available in search results. | |

| Solubility | Not available in search results. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be symmetrical. The methyl protons (C1 and C10) would appear as a singlet, while the methylene protons would exhibit distinct signals based on their proximity to the carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons, the methyl carbons, and the different methylene carbons in the aliphatic chain.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to show a strong absorption band characteristic of the C=O stretching vibration of the ketone groups.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is primarily dictated by the two carbonyl groups, which are susceptible to nucleophilic attack. This reactivity is central to its application in organic synthesis.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. However, general synthetic strategies for aliphatic diketones can be adapted. One common approach involves the oxidation of the corresponding diol, decane-2,9-diol.

A general conceptual workflow for the synthesis of a diketone from a diol is presented below.

Caption: Conceptual workflow for the oxidation of a diol to a diketone.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for the construction of complex cyclic and heterocyclic systems, which are of interest in medicinal chemistry and materials science. It is particularly noted for its use in the synthesis of terminal alkyne compounds.[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While some of its physical properties are not extensively documented in publicly available literature, its chemical reactivity is well-understood, making it a useful tool for the synthesis of more complex molecules. Further research to fully characterize its physical and toxicological properties would be beneficial for its broader application.

References

An In-depth Technical Guide to the Infrared Spectrum of Decane-2,9-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of decane-2,9-dione. It includes a summary of expected vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, and a logical workflow for spectral interpretation.

Data Presentation: Predicted IR Absorption Data for this compound

The following table summarizes the predicted key absorption bands for this compound based on the characteristic vibrational frequencies of its constituent functional groups: a long-chain alkane and two ketone moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1715 | Strong | C=O Stretch | Ketone |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| ~1375 | Medium | C-H Bend (Symmetric) | Alkane (CH₃) |

| 1300-1100 | Medium | C-C Stretch | Alkane |

Interpretation of the IR Spectrum

The infrared spectrum of this compound is characterized by the prominent features of its long aliphatic chain and the two carbonyl groups.

-

C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp absorptions are expected in the 2960-2850 cm⁻¹ region.[1] These are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the decane backbone. The absence of peaks above 3000 cm⁻¹ indicates the lack of C-H bonds on sp² or sp hybridized carbons, confirming the saturated nature of the alkyl chain.[1]

-

Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): A very strong and sharp absorption peak is predicted around 1715 cm⁻¹. This is the most diagnostic peak for this compound and is indicative of the C=O stretching vibration of a saturated, aliphatic ketone. The high intensity of this peak is due to the large change in dipole moment during the vibration of the polar carbonyl bond. The position at ~1715 cm⁻¹ is typical for open-chain ketones.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a series of more complex and unique absorptions.

-

C-H Bending Vibrations: Expect medium intensity peaks around 1470-1450 cm⁻¹ corresponding to the scissoring or bending vibrations of the CH₂ groups.[1] A distinct peak around 1375 cm⁻¹ is also expected due to the symmetric bending ("umbrella" mode) of the terminal methyl groups.

-

C-C Stretching Vibrations: A series of weaker to medium peaks can be found in the 1300-1100 cm⁻¹ range, which arise from the stretching of the C-C single bonds of the carbon skeleton.

-

Experimental Protocol: Acquiring the FT-IR Spectrum using ATR

This protocol details the methodology for obtaining a high-quality FT-IR spectrum of a liquid or low-melting solid like this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is a modern, rapid, and reliable method that requires minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes (e.g., Kimwipes)

3.2. Pre-measurement Procedure

-

Instrument Purge: Ensure the spectrometer's sample compartment has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol or acetone and gently wipe the crystal surface. Repeat with a dry, lint-free wipe to ensure the surface is clean and dry.

3.3. Background Spectrum Collection

-

With the clean, empty ATR accessory in place, close the sample compartment lid.

-

Using the instrument's software, initiate the collection of a background spectrum. This scan measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

3.4. Sample Spectrum Collection

-

Place a small amount of this compound onto the center of the ATR crystal. For a liquid or low-melting solid, one or two drops are sufficient to cover the crystal surface.

-

If the ATR unit has a pressure clamp, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.

-

Close the sample compartment lid.

-

In the software, enter the sample information and initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

3.5. Post-measurement Procedure

-

Once the scan is complete, raise the pressure clamp (if used) and remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the ATR crystal surface thoroughly with a solvent-moistened wipe followed by a dry wipe, as described in step 2.2.

-

Process the spectrum in the software as needed (e.g., baseline correction, peak picking). Save and export the data.

Visualization of Spectral Interpretation Workflow

The logical process for interpreting the IR spectrum of this compound can be visualized as a workflow diagram.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

References

Mass Spectrometry Fragmentation of Decane-2,9-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-2,9-dione is a symmetrical aliphatic diketone with the chemical formula C₁₀H₁₈O₂. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. It outlines the primary fragmentation pathways, presents the predicted quantitative data in a structured format, details a typical experimental protocol for analysis, and visualizes the fragmentation process.

Predicted Fragmentation Pattern

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways common to aliphatic ketones. The primary mechanisms governing its fragmentation are alpha-cleavage and McLafferty rearrangement.

Upon electron ionization, a molecular ion (M⁺•) is formed, which is expected to be observed at a mass-to-charge ratio (m/z) of 170.[1] This molecular ion is often of low abundance due to the facile fragmentation of the aliphatic chain.

The most prominent fragmentation pathways include:

-

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, alpha-cleavage can occur on either side of the two carbonyl groups.

-

Loss of a methyl radical (•CH₃) from either end of the molecule results in a resonance-stabilized acylium ion with a predicted m/z of 155.[1]

-

Cleavage of the bond between C3 and C4 (and symmetrically between C7 and C8) would lead to the formation of an acylium ion with m/z 43 ([CH₃CO]⁺), which is often a very abundant peak for methyl ketones, and a larger radical.

-

Cleavage at the C4-C5 bond with a hydrogen rearrangement can result in a fragment with m/z 113.[1]

-

-

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. This process results in the formation of a neutral enol and a charged alkene radical cation, or a neutral alkene and a charged enol radical cation. For this compound, this can lead to the formation of characteristic fragment ions.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions in the electron ionization (EI) mass spectrum of this compound.[1]

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 155 | [M - CH₃]⁺ | α-Cleavage (loss of a methyl radical) |

| 113 | [M - C₄H₉]⁺ | α-Cleavage at C4-C5 with H-rearrangement |

| 71 | [C₄H₇O]⁺ | Further fragmentation/rearrangement |

| 43 | [CH₃CO]⁺ | α-Cleavage (acylium ion) |

Experimental Protocols

A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate can be employed.

-

Dissolution: A pure standard of this compound should be dissolved in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

-

Derivatization (Optional): For some ketones, derivatization with reagents like hydroxylamine can be used to improve chromatographic behavior, but it is often not necessary for a simple diketone like this compound under standard GC-MS conditions.

2. Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injection Volume: 1 µL with a split ratio of 10:1 or higher, depending on the concentration.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400 amu.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathways of this compound.

References

Solubility Profile of Decane-2,9-dione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of decane-2,9-dione, a diketone of interest in various chemical and pharmaceutical research fields. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, it offers a detailed, representative experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The ketone groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polarity of these solvents is compatible with the polar ketone functionalities of this compound. |

| Non-Polar | Hexane, Toluene | Soluble | The long decane backbone is non-polar and will interact favorably with non-polar solvents through van der Waals forces. |

| Halogenated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity like this compound. |

| Aqueous | Water | Sparingly Soluble | While the ketone groups can form hydrogen bonds with water, the long, non-polar hydrocarbon chain is expected to significantly limit its aqueous solubility. Miscibility, as seen with 2,5-hexanedione, is unlikely.[2][3] |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise quantitative solubility data for this compound, the isothermal saturation method, also known as the shake-flask method, is a robust and widely accepted technique. This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven, desiccator).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear, saturated filtrate can be determined using various analytical techniques. Two common methods are:

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration by comparing its peak area to the calibration curve.[4][5]

-

-

Gravimetric Analysis:

-

Accurately weigh an empty, clean, and dry container.

-

Transfer a known volume or mass of the filtered saturated solution into the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried residue. The difference in mass corresponds to the mass of this compound dissolved in the known volume or mass of the solvent.

-

-

-

Data Presentation:

The solubility should be expressed in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its chemical structure provides a strong basis for predicting its solubility behavior in common organic solvents. For applications requiring precise solubility values, the detailed isothermal saturation protocol provided in this guide offers a reliable methodology for researchers to generate this critical data in-house. The successful application of this protocol will enable more accurate design and execution of experiments, particularly in the fields of organic synthesis, materials science, and drug development.

References

Decane-2,9-dione: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of decane-2,9-dione, a versatile aliphatic diketone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound (CAS No: 16538-91-3) is a linear aliphatic diketone with the molecular formula C₁₀H₁₈O₂. Its structure features a ten-carbon chain with carbonyl groups at the second and ninth positions. This symmetrical 1,8-diketone serves as a valuable intermediate in various organic syntheses. The presence of two reactive carbonyl groups allows for a range of chemical transformations, making it a key building block for the synthesis of heterocyclic compounds, polymers, and specialty chemicals. Its potential applications extend to the development of fragrances and other fine chemicals.

Synthesis of this compound

Synthesis via Ozonolysis of Cyclodecene

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The ozonolysis of cyclodecene would directly yield this compound.

Reaction: Cyclodecene reacts with ozone to form an unstable ozonide, which is then worked up under reductive conditions to yield this compound.

Experimental Protocol (Generalized):

A solution of cyclodecene in an inert solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkene. The excess ozone is then removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide or zinc dust, is added to the reaction mixture to quench the ozonide and form the desired diketone. The reaction is then warmed to room temperature, and the product is isolated and purified using standard techniques like extraction and column chromatography.

Synthesis via Oxidation of Decane-2,9-diol

The oxidation of a corresponding diol is a common and effective method for the synthesis of diketones.

Reaction: Decane-2,9-diol is oxidized using a suitable oxidizing agent to yield this compound.

Experimental Protocol (Generalized):

Decane-2,9-diol is dissolved in a suitable organic solvent, such as dichloromethane. A solution or suspension of an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation system, is added to the diol solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. The crude product is then purified by column chromatography to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data for this compound. Please note that some of this data is predicted or based on typical values for similar aliphatic diketones due to the limited availability of experimentally determined values in the public domain.

| Property | Data |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 16538-91-3 |

| Appearance | Expected to be a colorless liquid or low-melting solid at room temperature. |

| Melting Point | Not reported. |

| Boiling Point | Not reported. |

| ¹H NMR (Predicted) | δ (ppm): ~2.4 (t, 4H, -CH₂-C=O), ~2.1 (s, 6H, -C(=O)-CH₃), ~1.5 (m, 4H, -CH₂-), ~1.3 (m, 4H, -CH₂-) |

| ¹³C NMR (Predicted) | δ (ppm): ~207 (-C=O), ~43 (-CH₂-C=O), ~30 (-C(=O)-CH₃), ~29 (-CH₂-), ~23 (-CH₂-) |

| IR (Predicted) | ν (cm⁻¹): ~2930 (C-H stretch), ~1715 (C=O stretch, strong) |

| Mass Spec (HRMS, [M+H]⁺) | m/z: 171.1385 (Calculated for C₁₀H₁₉O₂) |

Detailed Experimental Protocols for Characterization

To confirm the successful synthesis of this compound, the following characterization methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A sample of the purified product should be dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum recorded on an NMR spectrometer. The spectrum is expected to show signals corresponding to the methyl protons adjacent to the carbonyl groups and the various methylene groups in the aliphatic chain.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in a deuterated solvent, should reveal a characteristic peak for the carbonyl carbons in the downfield region, along with signals for the methyl and methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of a thin film of the purified product (if liquid) or a KBr pellet (if solid) should be recorded. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the molecular ion and confirm the elemental composition of the synthesized compound.

Visualizations

Synthetic Workflow: Ozonolysis of Cyclodecene

Caption: Ozonolysis pathway for this compound synthesis.

Synthetic Workflow: Oxidation of Decane-2,9-diol

Caption: Oxidation pathway for this compound synthesis.

Logical Relationship: Synthesis and Characterization Workflow

Caption: Logical flow from synthesis to characterization.

Decane-2,9-dione: A Comprehensive Technical Guide to a Prototypical 1,8-Dicarbonyl Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decane-2,9-dione, a linear 1,8-dicarbonyl compound, serves as a valuable model substrate and versatile intermediate in organic synthesis. Its symmetrically placed ketone functionalities, separated by a flexible six-carbon chain, allow for a range of chemical transformations, most notably intramolecular cyclization reactions to form functionalized seven-membered carbocycles. This technical guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic characterization of this compound, serving as a foundational resource for researchers in synthetic chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in the laboratory.

Introduction

Dicarbonyl compounds are a cornerstone of modern organic synthesis, offering a rich platform for the construction of complex molecular architectures. Among these, 1,8-dicarbonyl compounds such as this compound (C₁₀H₁₈O₂) are of particular interest due to their propensity to undergo intramolecular reactions, leading to the formation of cyclic structures that are prevalent in natural products and pharmaceutical agents. The flexible aliphatic backbone of this compound allows the terminal carbonyl groups to achieve spatial proximity, facilitating cyclization. This guide will focus on the fundamental chemistry of this compound as a representative 1,8-dicarbonyl compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the oxidation of the corresponding diol, 1,10-decanediol, being a common and efficient approach.

Experimental Protocol: Oxidation of 1,10-Decanediol

A representative protocol for the synthesis of this compound is detailed below. This method utilizes pyridinium chlorochromate (PCC) as the oxidizing agent.

Materials:

-

1,10-Decanediol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1,10-decanediol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Pyridinium chlorochromate (PCC) (2.2 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred vigorously for 12-16 hours, during which the color changes from orange-red to a dark brown-black slurry. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The silica gel pad is washed with additional diethyl ether.

-

The combined organic filtrates are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as a white solid.

-

The purified product is dried under vacuum.

Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | 1,10-Decanediol |

| Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 12-16 hours |

| Temperature | Room Temperature |

| Typical Yield | 75-85% |

Key Reactions of this compound: Intramolecular Aldol Condensation

The defining reactivity of this compound as a 1,8-dicarbonyl compound is its ability to undergo intramolecular aldol condensation to form a seven-membered ring, a structural motif of interest in organic synthesis.

Reaction Mechanism and Pathway

The intramolecular aldol condensation of this compound proceeds via the formation of an enolate at one of the α-carbons, followed by a nucleophilic attack on the other carbonyl group. Subsequent dehydration leads to the formation of an α,β-unsaturated cyclic ketone.

Caption: Intramolecular Aldol Condensation Pathway of this compound.

Experimental Protocol: Base-Catalyzed Cyclization

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

This compound (1.0 eq) is dissolved in ethanol in a round-bottom flask.

-

An aqueous solution of sodium hydroxide (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is neutralized with dilute hydrochloric acid.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the α,β-unsaturated cyclic ketone.

Quantitative Data for Cyclization

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Typical Yield | 60-70% |

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Experimental Workflow for Characterization

Caption: Workflow for Spectroscopic Analysis.

Representative Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar aliphatic ketones.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.45 (t, 4H, -CH₂-C=O), δ 2.15 (s, 6H, -C(=O)-CH₃), δ 1.55-1.65 (m, 4H), δ 1.25-1.35 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.5 (C=O), δ 43.8 (-CH₂-C=O), δ 29.9 (-C(=O)-CH₃), δ 29.0, δ 23.5 |

| IR (KBr, cm⁻¹) | 2930, 2855 (C-H stretch), 1715 (C=O stretch) |

| Mass Spectrometry (EI) | m/z 170 (M⁺), 155, 113, 98, 85, 58, 43 (base peak) |

Applications in Drug Development and Research

The structural motifs accessible from this compound and other 1,8-dicarbonyl compounds are of significant interest in medicinal chemistry. The ability to generate functionalized seven-membered rings provides a scaffold for the synthesis of novel compounds with potential biological activity. These carbocyclic systems can be further elaborated to introduce diverse pharmacophores, making them valuable starting points for the development of new therapeutic agents. Researchers can utilize the synthetic routes and reactions outlined in this guide to explore new chemical space in the quest for innovative drug candidates.

Conclusion

This compound serves as an exemplary 1,8-dicarbonyl compound, demonstrating the characteristic reactivity and synthetic utility of this class of molecules. This guide has provided a detailed overview of its synthesis, key intramolecular reactions, and spectroscopic properties. The experimental protocols and quantitative data presented herein are intended to be a valuable resource for scientists engaged in organic synthesis and drug discovery, enabling the practical application of this compound and related compounds in their research endeavors.

Methodological & Application

Synthesis of Heterocyclic Compounds from Decane-2,9-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-2,9-dione is a versatile 1,4-dicarbonyl compound that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its symmetrical structure with two carbonyl groups separated by a six-carbon chain allows for intramolecular cyclization reactions to form five-membered heterocycles and carbocycles. These resulting scaffolds, including furans, pyrroles, thiophenes, and cyclopentenones, are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic and carbocyclic compounds from this compound.

Synthetic Pathways Overview

The primary synthetic transformations of this compound discussed herein are the Paal-Knorr synthesis for the formation of furans, pyrroles, and thiophenes, and the intramolecular aldol condensation for the synthesis of a cyclopentenone derivative, a precursor to dihydrojasmone.

Caption: Synthetic routes from this compound.

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis is a classical and highly effective method for the conversion of 1,4-dicarbonyl compounds into five-membered heterocycles.[1][2] The reaction mechanism generally involves the formation of an enol or enamine intermediate, followed by intramolecular nucleophilic attack and subsequent dehydration to yield the aromatic heterocycle.[1][3]

Synthesis of 2-Heptyl-5-methylfuran

The acid-catalyzed cyclization of this compound leads to the formation of 2-heptyl-5-methylfuran. This reaction is typically carried out using a strong protic acid or a Lewis acid as a catalyst.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.87 mmol) in a suitable solvent such as toluene or acetic acid (20 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or a Lewis acid like zinc chloride.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Product | 2-Heptyl-5-methylfuran |

| Starting Material | This compound |

| Key Reagent | Acid Catalyst (e.g., H₂SO₄) |

| Solvent | Toluene or Acetic Acid |

| Temperature | Reflux |

| Typical Yield | >80% (estimated based on similar reactions) |

Synthesis of N-Substituted 2-Heptyl-5-methylpyrroles

The reaction of this compound with a primary amine or ammonia yields N-substituted or N-unsubstituted pyrroles, respectively. The reaction can be performed under neutral or mildly acidic conditions.[2][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 5.87 mmol) and a primary amine (e.g., aniline or benzylamine, 1.1 equivalents) in a solvent like ethanol or acetic acid (20 mL).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.

| Parameter | Value |

| Product | N-Substituted 2-Heptyl-5-methylpyrrole |

| Starting Material | This compound |

| Key Reagent | Primary Amine (R-NH₂) |

| Solvent | Ethanol or Acetic Acid |

| Temperature | Reflux |

| Typical Yield | >60%[3] |

Synthesis of 2-Heptyl-5-methylthiophene

The synthesis of thiophenes from 1,4-dicarbonyls requires a sulfurating agent, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) being commonly used.[5] These reagents convert the carbonyl oxygen atoms to sulfur, facilitating the cyclization to the thiophene ring.

Experimental Protocol:

-

Reaction Setup: In a fume hood, to a solution of this compound (1.0 g, 5.87 mmol) in a dry, inert solvent like toluene or xylene (25 mL), add Lawesson's reagent (0.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove any solid byproducts.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude thiophene can be purified by column chromatography or vacuum distillation.

| Parameter | Value |

| Product | 2-Heptyl-5-methylthiophene |

| Starting Material | This compound |

| Key Reagent | Lawesson's Reagent or P₄S₁₀ |

| Solvent | Toluene or Xylene |

| Temperature | Reflux |

| Typical Yield | Moderate to good (dependent on reagent) |

Intramolecular Aldol Condensation

The intramolecular aldol condensation of this compound provides a direct route to a substituted cyclopentenone, which is a key intermediate in the synthesis of dihydrojasmone, a valuable fragrance ingredient.[6] This reaction is typically catalyzed by a base.

Synthesis of 3-Methyl-2-pentylcyclopent-2-en-1-one

Experimental Workflow:

Caption: Workflow for cyclopentenone synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 g, 5.87 mmol) in a suitable solvent like ethanol or methanol (20 mL) in a round-bottom flask.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (e.g., 5% aqueous NaOH).

-

Reaction Conditions: Heat the mixture to reflux and monitor the formation of the product by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

| Parameter | Value |

| Product | 3-Methyl-2-pentylcyclopent-2-en-1-one |

| Starting Material | This compound |

| Key Reagent | Base (e.g., NaOH) |

| Solvent | Ethanol or Methanol |

| Temperature | Reflux |

| Typical Yield | Good to excellent |

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of a range of valuable heterocyclic and carbocyclic compounds. The protocols outlined in this document provide a foundation for researchers in organic synthesis and drug discovery to explore the chemical space accessible from this starting material. The resulting furans, pyrroles, thiophenes, and cyclopentenones can serve as key building blocks for the development of new pharmaceuticals, agrochemicals, and materials. Further optimization of the provided reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Part I. A Novel Synthesis of Dihydrojasmone.Part II. Polymethylenekete" by Frank E. Collins Jr. [repository.lsu.edu]

Application Notes and Protocols for the Paal-Knorr Synthesis of 2-Methyl-5-heptylfuran from Decane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a classic and highly effective method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] This reaction, first reported in the 1880s, remains a cornerstone of heterocyclic chemistry due to its reliability and versatility. The synthesis of furans via the Paal-Knorr reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] This application note provides detailed protocols for the synthesis of 2-methyl-5-heptylfuran from decane-2,9-dione, a valuable building block in medicinal chemistry and materials science. Furan derivatives are key structural motifs in numerous natural products and pharmacologically active compounds.

The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[1] Various protic and Lewis acids can be employed as catalysts, and modern variations of the reaction often utilize microwave irradiation to accelerate the process and improve yields.[3]

Key Applications in Drug Development

Furan-containing compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. They are integral components of various approved drugs and clinical candidates, demonstrating antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The ability to synthesize diversely substituted furans, such as 2-methyl-5-heptylfuran, allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs.

Experimental Protocols

This section details two primary methods for the synthesis of 2-methyl-5-heptylfuran from this compound: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Method

This protocol is based on established Paal-Knorr furan synthesis procedures using an acid catalyst and conventional heating.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

Toluene or another suitable high-boiling point solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and toluene (5-10 mL per gram of dione). If using a Dean-Stark apparatus for azeotropic removal of water, assemble it between the flask and the condenser.

-

Catalyst Addition: Add the acid catalyst, for instance, p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure 2-methyl-5-heptylfuran.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[3]

Materials:

-

This compound

-

Acidic catalyst (e.g., p-TsOH·H₂O, montmorillonite K-10 clay)

-

Solvent (e.g., toluene, or solvent-free conditions can be explored)

-

Microwave reactor vial

-

Microwave synthesizer

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq) and the acidic catalyst. If using a solvent, add it to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.

-

Workup and Purification: After cooling, the workup and purification procedure is identical to the conventional heating method described above.

Data Presentation

The following table summarizes representative quantitative data for the Paal-Knorr synthesis of 2,5-dialkylfurans under various conditions.

| Starting Material | Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | p-TsOH | Toluene | Conventional | Reflux | 3 h | 85 | Adapted from general procedures |

| Hexane-2,5-dione | Montmorillonite K10 | None | Microwave | 140 | 10 min | 92 | [4] |

| Octane-3,6-dione | H₂SO₄ | Ethanol | Conventional | Reflux | 4 h | 82 | Adapted from general procedures |

| This compound | p-TsOH | Toluene | Conventional | Reflux | 4 h | ~80 (estimated) | N/A |

| This compound | p-TsOH | None | Microwave | 150 | 15 min | >90 (estimated) | N/A |

Mandatory Visualizations

Reaction Mechanism

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis with Decane-2,9-dione and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the synthesis of N-substituted 2,5-dipropylpyrroles via the Paal-Knorr synthesis, reacting decane-2,9-dione with various primary amines. Pyrrole scaffolds are of significant interest in medicinal chemistry and materials science.

Introduction

The Paal-Knorr pyrrole synthesis is a robust and widely utilized method for the construction of the pyrrole ring system. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole. This synthetic route is valued for its operational simplicity and the accessibility of its starting materials. The resulting N-substituted pyrroles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Reaction Scheme

The general reaction scheme for the Paal-Knorr synthesis of N-substituted 2,5-dipropylpyrroles from this compound is as follows:

Figure 1: General reaction scheme for the Paal-Knorr synthesis of N-substituted 2,5-dipropylpyrroles.

Experimental Protocols

This section outlines a detailed, generalized protocol for the synthesis of N-substituted 2,5-dipropylpyrroles.

Materials and Equipment:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, n-butylamine)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

-

Addition of Reagents: Add the primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for the time indicated in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting dione.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-substituted 2,5-dipropylpyrrole.

-

Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the synthesis of various N-substituted 2,5-dipropylpyrroles from this compound.

| Primary Amine | Product (N-Substituted 2,5-Dipropylpyrrole) | Typical Reaction Time (h) | Expected Yield (%) |

| Benzylamine | N-Benzyl-2,5-dipropylpyrrole | 4 - 6 | 85 - 95 |

| Aniline | N-Phenyl-2,5-dipropylpyrrole | 6 - 8 | 75 - 85 |

| n-Butylamine | N-Butyl-2,5-dipropylpyrrole | 3 - 5 | 88 - 96 |

| Ethanolamine | N-(2-Hydroxyethyl)-2,5-dipropylpyrrole | 4 - 6 | 80 - 90 |

Note: The reaction times and yields are illustrative and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

Application Notes and Protocols for the Synthesis of Substituted Pyridines from Decane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of novel and efficient synthetic routes to access structurally diverse pyridine derivatives is, therefore, a topic of significant interest. Decane-2,9-dione, a readily available 1,8-dicarbonyl compound, presents an intriguing starting material for the synthesis of a unique bicyclic pyridine derivative. This application note outlines a proposed synthetic strategy based on a modified Chichibabin-type pyridine synthesis, involving the cyclocondensation of the diketone with an ammonia source. The resulting product, 2,7-dimethyl-cycloocta[c]pyridine, is a novel heterocyclic scaffold that could be of interest for further functionalization and biological screening.

Proposed Signaling Pathway and Logic

The core of this synthetic approach relies on the intramolecular cyclization of this compound in the presence of an ammonia source, followed by aromatization to form the stable pyridine ring. The logical flow of the synthesis is depicted below.

Caption: Proposed reaction pathway for the synthesis of 2,7-dimethyl-cycloocta[c]pyridine.

Experimental Protocols

Materials and Equipment:

-

This compound (98% purity)

-

Ammonium acetate (ACS grade)

-

Glacial acetic acid

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer, Mass spectrometer, IR spectrophotometer

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 58.7 mmol) and ammonium acetate (22.6 g, 293.5 mmol, 5 equivalents).

-

Solvent Addition: To the flask, add 100 mL of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is expected to be complete within 24-48 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

-

Neutralization: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Characterization: Collect the fractions containing the pure product and concentrate them under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 2,7-dimethyl-cycloocta[c]pyridine. Please note that these are theoretical values and actual results may vary.

| Parameter | Expected Value |

| Reactants | |

| This compound | 10.0 g (58.7 mmol) |

| Ammonium Acetate | 22.6 g (293.5 mmol) |

| Product | |

| Product Name | 2,7-Dimethyl-cycloocta[c]pyridine |

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol |

| Theoretical Yield | 10.99 g |

| Reaction Conditions | |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux (~118 °C) |

| Reaction Time | 24 - 48 hours |

| Expected Results | |

| Appearance | Pale yellow oil or low-melting solid |

| Expected Yield (Post-Purification) | 40-60% (4.40 - 6.59 g) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Peaks expected in the aromatic (δ 7.0-8.5 ppm), benzylic (δ 2.5-3.0 ppm), and aliphatic regions. |

| ¹³C NMR (CDCl₃) | Peaks expected for aromatic, aliphatic, and methyl carbons. |

| Mass Spec (EI) [m/z] | Expected molecular ion peak at 187 [M]⁺. |

| IR (neat) [cm⁻¹] | Characteristic peaks for C=C and C=N stretching in the aromatic ring. |

Experimental Workflow Diagram

The overall experimental workflow is illustrated in the following diagram.

Application Notes and Protocols: Intramolecular Aldol Condensation of Decane-2,9-dione to Form a Substituted Cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the intramolecular aldol condensation of decane-2,9-dione. This reaction is a classic example of forming a stable five-membered ring through an intramolecular carbon-carbon bond formation, a key transformation in the synthesis of various cyclic ketones. Such structures are prevalent in natural products and are valuable building blocks in medicinal chemistry and drug development. The protocol will focus on a reliable base-catalyzed cyclization method, yielding 1-acetyl-2-methylcyclopentene.

Introduction

Intramolecular aldol condensations are powerful cyclization reactions that utilize a single molecule containing two carbonyl groups. One carbonyl group acts as an enolate precursor (the nucleophile) while the other serves as the electrophilic carbonyl, which is attacked by the enolate. The stability of the resulting cyclic product, typically five- or six-membered rings, is the primary driving force for these reactions.

This compound possesses two ketone functionalities. Deprotonation at an alpha-carbon to one of the ketones generates an enolate that can attack the other ketone, leading to the formation of a five-membered ring, which is thermodynamically favored over the alternative, more strained, seven-membered ring. Subsequent dehydration of the aldol addition product under the reaction conditions yields the α,β-unsaturated ketone, 1-acetyl-2-methylcyclopentene.

Reaction Scheme

The intramolecular aldol condensation of this compound proceeds as follows:

Quantitative Data Summary

| Parameter | Expected Value/Range | Notes |

| Product | 1-acetyl-2-methylcyclopentene | Formation of the five-membered ring is highly favored. |

| Catalyst | Potassium Hydroxide (KOH) | Other bases like sodium hydroxide or sodium ethoxide can also be used. |

| Solvent | Ethanol/Water mixture | Provides good solubility for both the substrate and the base. |

| Temperature | Reflux | Heat is typically required to drive the dehydration of the initial aldol adduct. |

| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| Expected Yield | 70-85% | Based on similar intramolecular aldol condensations. |

| Appearance of Product | Colorless to pale yellow oil | |

| Boiling Point | ~80-82 °C at 10 mmHg | Literature value for 1-acetyl-2-methylcyclopentene. |

Experimental Protocol

This protocol describes a standard procedure for the base-catalyzed intramolecular aldol condensation of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of this compound in 30 mL of 95% ethanol.

-

Catalyst Addition: In a separate beaker, prepare a solution of 2.0 g of potassium hydroxide in 5 mL of deionized water. Carefully add the KOH solution to the stirred solution of this compound in the round-bottom flask.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Separation: Drain the aqueous layer and wash the organic layer with two 30 mL portions of deionized water, followed by one 30 mL portion of brine.

-

Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation can be performed. Collect the fraction boiling at approximately 80-82 °C at 10 mmHg.

Characterization of 1-acetyl-2-methylcyclopentene:

-

¹H NMR (CDCl₃): δ (ppm) ~2.3 (s, 3H, COCH₃), ~2.2-2.5 (m, 4H, allylic CH₂), ~1.8-2.1 (m, 2H, CH₂), ~1.6 (s, 3H, C=C-CH₃).

-

¹³C NMR (CDCl₃): δ (ppm) ~200 (C=O), ~150 (quaternary C=C), ~135 (C=C-CH₃), ~35 (CH₂), ~30 (CH₂), ~28 (COCH₃), ~20 (C=C-CH₃).

-

IR (neat): ν (cm⁻¹) ~1665 (C=O, conjugated ketone), ~1620 (C=C).

Visualizations

Logical Relationship of Reaction Steps

Caption: Logical flow of the intramolecular aldol condensation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Potassium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Work in a well-ventilated fume hood and away from any ignition sources.

-

The reaction should be performed in a fume hood.

Conclusion

The intramolecular aldol condensation of this compound provides an efficient route to the synthesis of 1-acetyl-2-methylcyclopentene. The provided protocol is a robust and straightforward method suitable for both academic and industrial research settings. The resulting cyclic ketone is a versatile intermediate for the synthesis of more complex molecules, making this a valuable transformation in the toolkit of synthetic chemists.

Application Notes and Protocols: Decane-2,9-dione as a Precursor for Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives using decane-2,9-dione as a key precursor. Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of anti-inflammatory, analgesic, and anticancer agents. The use of this compound, a readily accessible 1,4-dicarbonyl compound, offers a straightforward and efficient route to novel 3,5-disubstituted pyrazoles with potential biological activity.

Introduction

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives, known as the Knorr pyrazole synthesis, is a fundamental and widely used method in heterocyclic chemistry. This reaction proceeds via a cyclocondensation mechanism, providing a reliable pathway to a diverse array of pyrazole structures. This compound, with its ten-carbon chain, serves as an excellent starting material for the preparation of pyrazoles bearing lipophilic side chains, a feature often sought in drug design to enhance membrane permeability and target engagement.

This document outlines the general reaction, provides detailed experimental protocols for the synthesis of representative pyrazole derivatives from this compound, and includes quantitative data to guide researchers in their synthetic efforts.

General Reaction Pathway

The core of the synthesis involves the reaction of this compound with a hydrazine derivative. The initial step is the condensation of one of the carbonyl groups with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

Caption: General reaction pathway for the synthesis of pyrazole derivatives from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of two representative pyrazole derivatives from this compound: 3,5-dibutyl-1H-pyrazole and 3,5-dibutyl-1-phenyl-1H-pyrazole.

Protocol 1: Synthesis of 3,5-dibutyl-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.70 g, 10 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (0.55 mL, 11 mmol, 1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-